molecular formula C15H18N2OS B1464620 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 52546-93-7

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B1464620
CAS RN: 52546-93-7
M. Wt: 274.4 g/mol
InChI Key: AKXKCGNSPZSNJZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H18N2OS, an average mass of 274.381 Da, and a monoisotopic mass of 274.113983 Da . Additional physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.

Scientific Research Applications

Supramolecular Arrangements and Crystal Structure

Researchers have studied the supramolecular arrangements and crystal structures of related diazaspiro compounds, highlighting the impact of substituents on the cyclohexane ring and their role in forming supramolecular structures. These studies contribute to understanding the crystalline properties of compounds with similar structures to "3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione" (Graus et al., 2010).

Synthetic Methods

The synthesis of diazaspiro compounds has been explored in several studies, offering methods for creating structurally complex molecules with potential applications in drug discovery and development. For example, research on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates has been conducted, showcasing their potential as new classes of antibacterial and antifungal agents (Thanusu et al., 2011).

Biological Evaluation

The biological activities of diazaspiro compounds have been evaluated, particularly their antimicrobial properties. Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates were synthesized and screened for their antimicrobial activities, demonstrating the utility of such compounds in addressing clinically relevant microorganisms (Thanusu et al., 2011).

ADMET Profiling and Pharmacodynamics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamic investigations are crucial for assessing the therapeutic potential of new chemical entities. A study on a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic Δ2‐isoxazoline molecular skeleton, related to diazaspiro compounds, provided insights into the compound's favorable profile for potential therapeutic applications targeting the central nervous system (Matera et al., 2018).

properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-18-12-7-5-11(6-8-12)13-14(19)17-15(16-13)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKCGNSPZSNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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